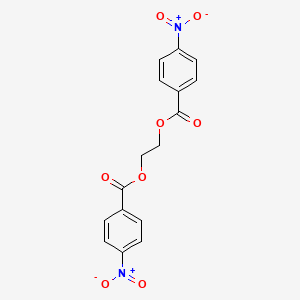

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

41106-71-2 |

|---|---|

Molecular Formula |

C16H12N2O8 |

Molecular Weight |

360.27 g/mol |

IUPAC Name |

2-(4-nitrobenzoyl)oxyethyl 4-nitrobenzoate |

InChI |

InChI=1S/C16H12N2O8/c19-15(11-1-5-13(6-2-11)17(21)22)25-9-10-26-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |

InChI Key |

PLCJVXNGSALRQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 4 Nitrobenzoyl Oxyethyl 4 Nitrobenzoate

Advanced Strategies for Diesterification Pathways

The synthesis of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate (B1230335) is fundamentally a diesterification reaction. Success in achieving high yield and purity hinges on the strategic selection of catalysts, reagents, and reaction conditions designed to drive the equilibrium toward the desired disubstituted product.

Catalytic Approaches in Ester Synthesis

Catalysis is central to overcoming the activation energy of esterification. The direct reaction between a carboxylic acid and an alcohol, known as Fischer esterification, is typically slow and requires a strong acid catalyst to proceed at a practical rate. chegg.comscirp.org For the synthesis of nitrobenzoate esters, various catalytic systems have been explored.

Lewis Acid and Brønsted-Lowry Acid Catalysis: Conventional Brønsted-Lowry acids like sulfuric acid and toluenesulfonic acid are effective catalysts for producing nitrobenzoate esters. scirp.orggoogle.com They function by protonating the carbonyl oxygen of the 4-nitrobenzoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene (B1197577) glycol. chegg.com Other catalysts, including polyfluoroalkanesulfonic acids and acidic zeolites, have also demonstrated high efficacy, sometimes offering advantages in terms of reaction time and temperature. scirp.orgscirp.orggoogle.com

Phase-Transfer Catalysis (PTC): This methodology is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In the context of synthesizing esters from nitro-aromatic compounds, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the carboxylate anion from an aqueous or solid phase into an organic phase where the alcohol is present. google.comresearchgate.net This technique can enhance reaction rates and allow for milder reaction conditions. google.com

| Catalytic Approach | Catalyst Example | Mechanism of Action | Key Advantages |

| Brønsted-Lowry Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of 4-nitrobenzoic acid, increasing its electrophilicity. chegg.com | Widely available, cost-effective, and well-established for Fischer esterification. scirp.org |

| Heterogeneous Acid | Zeolites (e.g., H-MOR) | Provides acidic sites on a solid support, facilitating the reaction. scirp.orgresearchgate.net | Ease of separation from the reaction mixture, potential for recycling, and environmental benefits. researchgate.net |

| Phase-Transfer (PTC) | Tetrabutylammonium Bromide | Transports the 4-nitrobenzoate anion across the phase boundary to react with ethylene glycol. researchgate.net | Can improve reaction rates under milder conditions, especially in multiphase systems. google.com |

Optimization of Reaction Conditions for Yield, Purity, and Stereoselectivity

The successful synthesis of the target diester requires careful control over several reaction parameters to maximize yield and purity. Stereoselectivity is not applicable in this specific synthesis as no new chiral centers are formed.

Molar Ratio of Reactants: To favor the formation of the diester, 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate, over the monoester, a molar excess of 4-nitrobenzoic acid (or its more reactive derivative) relative to ethylene glycol is typically employed. tanta.edu.eg A common strategy is to use at least a 2:1 molar ratio of the acid to the diol.

Temperature: Esterification reactions are equilibrium-limited and often endothermic. Increasing the reaction temperature generally increases the reaction rate. researchgate.net However, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature for the esterification of nitrobenzoic acids is often in the range of 80°C to 140°C, depending on the catalyst and solvent used. google.comresearchgate.net

Water Removal: As water is a byproduct of the esterification, its removal is crucial to shift the reaction equilibrium towards the product side, thereby increasing the yield. google.com This is commonly achieved through azeotropic distillation using a solvent like toluene (B28343) or by using a dehydrating agent. researchgate.net

| Parameter | Condition to Favor Diester | Rationale |

| Molar Ratio (Acid:Glycol) | > 2:1 | Drives the reaction equilibrium towards the formation of the disubstituted product according to Le Chatelier's principle. tanta.edu.eg |

| Temperature | 80°C - 140°C | Increases the reaction rate; the specific optimum depends on the catalytic system. google.comresearchgate.net |

| Byproduct Removal | Continuous removal of water | Shifts the equilibrium to favor product formation, increasing the overall conversion and yield. google.com |

| Catalyst Concentration | Optimized for specific system | Sufficient catalyst is needed for a practical reaction rate, but excess can lead to side reactions or purification difficulties. |

Evaluation of Novel Esterification Reagents for 4-Nitrobenzoic Acid

Beyond direct acid catalysis, converting 4-nitrobenzoic acid into a more reactive species is a highly effective strategy. The most common approach is the formation of an acyl chloride, 4-nitrobenzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is significantly more electrophilic than the parent carboxylic acid and reacts readily with ethylene glycol, often without the need for a strong acid catalyst. This method typically results in higher yields and can be performed at lower temperatures.

Investigations into the Reactivity of Ethylene Glycol and its Derivatives as Core Substrates

Ethylene glycol is a diol, meaning it has two hydroxyl (-OH) functional groups. ncerthelp.com Its symmetrical structure presents a specific challenge in synthesis: controlling the extent of the reaction to achieve either a monoester or a diester selectively. youtube.com

Selective Mono- versus Diesterification Control Strategies

The primary method for controlling the degree of esterification of ethylene glycol is the manipulation of the stoichiometry of the reactants. tanta.edu.egresearchgate.net

To favor Monoesterification: A large excess of ethylene glycol is used relative to 4-nitrobenzoic acid. With the diol present in much higher concentration, the statistical probability of a single acid molecule reacting with one of the abundant glycol molecules is high, while the subsequent reaction of the resulting monoester with another acid molecule is less likely. tanta.edu.eg

To favor Diesterification: As required for the synthesis of this compound, an excess of 4-nitrobenzoic acid (or its activated derivative) is used. ppor.az Once the first hydroxyl group of ethylene glycol is esterified, the presence of excess acid drives the second esterification to completion. researchgate.net

The choice of reaction conditions, such as reaction time and temperature, also plays a role. Shorter reaction times may favor the isolation of the monoester intermediate, whereas longer reaction times allow the reaction to proceed to the thermodynamically stable diester product. tanta.edu.eg

Green Chemistry Principles in Synthetic Research

The application of green chemistry to the synthesis of this compound is critical for developing environmentally benign and efficient manufacturing processes. This involves exploring alternative reaction conditions, maximizing atom efficiency, and utilizing sustainable resources.

Solvent-Free Synthesis Approaches and Mechanochemical Methods

Traditional esterification reactions often rely on large volumes of organic solvents, which contribute significantly to chemical waste and environmental impact. To mitigate this, solvent-free and mechanochemical approaches are gaining prominence.

Solvent-Free Synthesis: The synthesis of this compound can be envisioned under solvent-free conditions, likely through the direct reaction of ethylene glycol with two equivalents of 4-nitrobenzoic acid at elevated temperatures. This approach, a form of melt-phase synthesis, eliminates the need for a solvent, thereby reducing waste and simplifying product work-up. The reaction is typically catalyzed by a solid acid catalyst to drive the equilibrium towards the product. A similar solvent-free esterification has been demonstrated for related compounds like ethyl 4-nitrobenzoate, where 4-nitrobenzoic acid is reacted with ethanol (B145695) without a solvent medium, often enhanced by ultrasound or microwave irradiation. scidesign.com

Mechanochemical Methods: Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a promising solvent-free alternative. For the synthesis of this compound, a solid-state reaction between 4-nitrobenzoic acid and ethylene glycol (absorbed onto a solid support if liquid) could be initiated in a ball mill. This technique can lead to high yields in shorter reaction times and at ambient temperatures, significantly reducing energy consumption. mdpi.com Mechanochemical palladium-catalyzed oxidative esterification of alcohols has been developed as a solvent-free protocol, highlighting the potential of this approach for various ester syntheses. acs.org

Atom Economy and E-Factor Considerations in Process Development

Evaluating the efficiency of a synthetic route is a core tenet of green chemistry. Atom economy and the Environmental Factor (E-Factor) are key metrics used for this purpose. acs.org

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. For the synthesis of this compound via the direct esterification of ethylene glycol with 4-nitrobenzoic acid, the reaction is as follows:

2 C₇H₅NO₄ (4-nitrobenzoic acid) + C₂H₆O₂ (ethylene glycol) → C₁₆H₁₂N₂O₈ (product) + 2 H₂O (water)

The atom economy is calculated as: [Molecular Weight of Product / (Sum of Molecular Weights of All Reactants)] x 100%

Even with a 100% chemical yield, this reaction is not 100% atom economical due to the formation of water as a byproduct.

E-Factor (Environmental Factor): The E-Factor provides a more comprehensive measure of waste by calculating the ratio of the mass of waste generated to the mass of the desired product. rsc.org An ideal E-factor is 0. libretexts.org In the fine chemicals and pharmaceutical industries, E-factors can be significantly high, often exceeding 100. libretexts.org

For this synthesis, the waste includes the water byproduct, as well as any unreacted starting materials, solvents used for the reaction and purification, and catalyst losses. A process relying on column chromatography for purification will have a significantly higher E-factor due to the large quantities of solvent and silica (B1680970) gel used.

| Metric | Definition | Value/Consideration for Hypothesized Synthesis |

|---|---|---|

| Reactants | 4-nitrobenzoic acid (MW: 167.12 g/mol), Ethylene glycol (MW: 62.07 g/mol) | 2 eq. acid + 1 eq. glycol |

| Product | This compound (MW: 360.28 g/mol) | 1 eq. product |

| Byproduct | Water (MW: 18.02 g/mol) | 2 eq. water |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | (360.28 / (2*167.12 + 62.07)) x 100 = 90.9% |

| E-Factor | (Mass of Waste / Mass of Product) | Includes water byproduct, excess reactants, solvent from reaction and purification, and catalyst. Value is highly process-dependent but will be > 0.099 (from water alone). |

Utilization of Renewable Feedstocks for Precursor Derivatization

The sustainability of producing this compound can be further enhanced by sourcing its precursors—ethylene glycol and 4-nitrobenzoic acid—from renewable feedstocks.

Ethylene Glycol: Traditionally derived from petroleum, ethylene glycol can now be produced through more sustainable routes. A significant advancement is its synthesis from biomass-derived sugars or glycerol, a byproduct of biodiesel production. rsc.orgspecialchem.com The catalytic conversion of cellulose (B213188) directly to ethylene glycol represents another promising pathway. specialchem.com These bio-based routes reduce the reliance on fossil fuels and contribute to a circular economy.

4-Nitrobenzoic Acid: The precursor for 4-nitrobenzoic acid is toluene, which is derived from petroleum. However, research into producing aromatic compounds from renewable sources is advancing. For instance, 4-hydroxybenzoic acid (4HBA) can be synthesized from biobased L-tyrosine using multi-enzyme cascades in engineered microorganisms. While this provides a route to a related benzoic acid, further chemical modification would be necessary. This area represents a key opportunity for future green chemistry research to develop a fully bio-based synthesis of the target compound.

Isolation and Purification Techniques for High-Purity Research Samples

Obtaining this compound in high purity is essential for its application in research and development. This requires effective isolation and purification strategies, primarily centered on crystallization and chromatography.

Crystallization Strategies and Polymorph Control during Isolation

Crystallization is a powerful technique for purifying solid compounds. For aromatic esters, the choice of solvent is critical, as it influences crystal growth, yield, and purity.

Crystallization Strategies: A typical procedure involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. This process encourages the formation of a well-ordered crystal lattice, which excludes impurities. For aromatic esters, common recrystallization solvents include alcohols, esters, and aromatic hydrocarbons. The rigidity and potential for π-stacking in molecules like this compound suggest that it should crystallize well. illinois.edu

Polymorph Control: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in aromatic esters. acs.org Different polymorphs can have distinct physical properties. Controlling the polymorphic outcome is crucial for ensuring consistency. Key parameters that influence polymorphism include the choice of solvent, the rate of cooling, the degree of supersaturation, and the presence of additives. acs.org Aromatic esters are also known to exhibit significant supercooling, where the compound remains in a liquid state well below its melting point, which can complicate crystallization. nih.gov A thorough polymorph screen is often necessary during process development to identify and selectively produce the most stable crystal form.

Chromatographic Purification Methodologies (e.g., Column Chromatography, HPLC)

When crystallization alone is insufficient to achieve the desired purity, chromatographic techniques are employed.

Column Chromatography: For preparative scale purification, column chromatography using silica gel is a standard method. The crude product is loaded onto a column and eluted with a solvent system of appropriate polarity. A gradient of solvents, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity (e.g., with ethyl acetate), would likely be effective for separating the desired diester from unreacted mono-ester, starting materials, and non-polar byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and can also be used for semi-preparative purification. Given the nitroaromatic nature of the compound, reversed-phase HPLC is the most suitable technique. separationmethods.comtandfonline.com A standard method would involve a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mtc-usa.com Detection is typically achieved using a UV detector, as the nitroaromatic rings provide strong chromophores, with a detection wavelength often set around 254 nm. tandfonline.com

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase A | Water (often with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a higher percentage of A and increasing B over time) |

| Flow Rate | ~1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm |

Reaction Mechanisms and Chemical Transformations of 2 4 Nitrobenzoyl Oxyethyl 4 Nitrobenzoate

Mechanistic Elucidation of Ester Hydrolysis and Transesterification Reactions

The hydrolysis and transesterification of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate (B1230335) involve the cleavage and formation of ester bonds. These reactions can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanistic pathways.

The acid-catalyzed hydrolysis of esters like 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate typically proceeds via an A-2 mechanism. This mechanism involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent rate-determining nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Finally, the collapse of this intermediate, with the departure of the alcohol moiety, yields the carboxylic acid and the protonated alcohol.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in the literature, studies on analogous compounds, such as p-chlorophenyl-2-furohydroxamic acid, have been investigated over a wide range of acidities. researchgate.net For such reactions, the rate of hydrolysis is influenced by the acid concentration, with rate maxima often observed, which can be attributed to the protonation of the substrate. hilarispublisher.com The mechanism for these types of reactions is often postulated to involve a rapid protonation followed by a rate-determining A-2 nucleophilic attack by water. researchgate.nethilarispublisher.com The catalytic efficiency of different strong acids can vary, with the order for AAc2 hydrolysis mechanisms being approximately H₂SO₄ ≈ HCl > HClO₄. researchgate.net

Table 1: Representative Arrhenius Parameters for Acid-Catalyzed Hydrolysis of a Related Hydroxamic Acid

| Acid | Molarity (M) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/K/mol) | ΔG‡ (kJ/mol) |

| HCl | 3.5 | 85.6 | 82.9 | -59.5 | 102.3 |

| H₂SO₄ | 3.5 | 83.3 | 80.6 | -69.2 | 103.2 |

| HClO₄ | 2.5 | 80.6 | 77.9 | -77.1 | 103.1 |

Data adapted from a study on p-methyl benzyl-2-theno hydroxamic acid and is presented for illustrative purposes of a typical A-2 hydrolysis. hilarispublisher.com

Base-mediated hydrolysis of esters, also known as saponification, generally occurs through a BAC2 mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This step is typically the rate-determining step. The subsequent collapse of this intermediate results in the formation of a carboxylate anion and an alcohol.

The presence of electron-withdrawing nitro groups on the benzene (B151609) rings of this compound would significantly increase the rate of base-mediated hydrolysis compared to unsubstituted benzoate (B1203000) esters. This is due to the stabilization of the negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown significant rate enhancements due to intramolecular general base catalysis. nih.gov While not directly applicable to this compound, it highlights the influence of substituent groups on reaction rates. nih.gov

The rate of hydrolysis is dependent on the concentration of both the ester and the base. The rate-limiting step is the formation of the tetrahedral intermediate from the attack of the hydroxide ion on the ester's carbonyl group. rsc.org

Enzymes, particularly lipases and esterases, are known to catalyze transesterification reactions with high chemo- and regioselectivity under mild conditions. While specific research on the enzyme-catalyzed transesterification of this compound is limited, general principles of biocatalysis can be applied. Hammett linear free-energy relationships have been utilized to understand the enzymatic mechanisms in the hydrolysis of para-substituted nitrophenyl benzoate esters, indicating that stereoelectronic properties of the substrate are crucial. semanticscholar.org

In a potential enzymatic transesterification, an enzyme would likely show selectivity for one of the two identical ester groups, although in this symmetrical molecule, the initial attack would be electronically equivalent at either carbonyl carbon. The reaction mechanism typically involves the formation of an acyl-enzyme intermediate, where the alcohol moiety of the ester is released. This is followed by the nucleophilic attack of a new alcohol on the acyl-enzyme intermediate to generate the new ester product and regenerate the free enzyme.

Reductive Pathways of the Nitro Group to Amino and Other Derivatives

The nitro groups of this compound are susceptible to reduction, leading to a variety of products, most notably the corresponding amino derivatives. The choice of reducing agent and reaction conditions can allow for selective transformations.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes to anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like sodium borohydride. The conversion of a nitroaromatic compound to an aniline (B41778) derivative proceeds through the stepwise addition of hydrogen, involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. researchgate.net

For a molecule like this compound, the challenge lies in achieving selective reduction of the nitro groups without affecting the ester linkages. However, catalytic hydrogenation is generally chemoselective for the reduction of nitro groups in the presence of esters. Gold nanorod catalysts have demonstrated high selectivity in the hydrogenation of the nitro group in 4-nitrobenzaldehyde (B150856) to an amino group while leaving the aldehyde group intact. researchgate.net This suggests that selective reduction of the nitro groups in this compound to form 2-(4-Aminobenzoyl)oxyethyl 4-aminobenzoate (B8803810) is feasible.

Table 2: Catalyst Performance in Selective Hydrogenation of a Related Nitroaromatic Compound

| Catalyst | Conversion (%) | Selectivity (%) |

| Au Spherical Nanoparticles | >99 | ~100 |

| Au Nanorods | >99 | ~100 |

Data based on the chemoselective hydrogenation of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol and is for illustrative purposes. researchgate.net

The electrochemical reduction of nitroaromatic compounds offers an alternative pathway to hydrogenation. The reduction potential of the nitro group is influenced by the molecular structure and the pH of the medium. uchile.cl For nitrobenzoate derivatives, the nitro group is typically reduced to a hydroxylamine (B1172632), which can then be further reduced to an amine.

In the case of this compound, the two nitro groups are electronically independent, and their reduction would likely occur at similar potentials. The reduction process is expected to involve a reactant-like activated complex. uchile.cl The mechanism in a catalyzed Fe-Cu process for nitrobenzene (B124822) compounds has been shown to involve direct reduction on the copper surface. epa.gov

The initial reduction step would involve the transfer of electrons to one of the nitro groups, followed by protonation to form a nitroso intermediate. Further reduction and protonation steps would lead to the corresponding hydroxylamine and finally the amine. The stability and isolation of these intermediates depend on the electrochemical conditions, such as the electrode material, applied potential, and pH of the electrolyte.

Table 3: Electrochemical Reduction Parameters for a Related Nitrobenzoate Derivative

| Compound | Cathodic Transfer Coefficient (αc) | Anodic Transfer Coefficient (αa) |

| 2-NBPy | 0.29 | 0.71 |

| 3-NBPy | 0.25 | 0.75 |

| 4-NBPy | 0.26 | 0.74 |

Data adapted from a study on 4-(pyren-1-yl)-butyl-substituted nitrobenzoate derivatives and is for illustrative purposes. uchile.cl

Formation of Azoxy and Azobenzene Linkages through Nitro Reduction

The reduction of the nitro groups on this compound can lead to the formation of dimeric species containing azoxy (-N=N(O)-) and azo (-N=N-) linkages. These transformations are fundamental in the synthesis of dyes and other functional materials. The reduction proceeds through a series of intermediates, and the final product is highly dependent on the reaction conditions, including the reducing agent, solvent, and pH.

The initial step in the reduction of a nitro group is the formation of a nitroso intermediate (Ar-NO). Further reduction yields a hydroxylamine (Ar-NHOH). The condensation of the nitroso intermediate with the hydroxylamine is a key step that leads to the formation of the azoxy linkage.

General Reaction Pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH

Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O

Subsequent reduction of the azoxy compound can then yield the corresponding azobenzene.

Ar-N(O)=N-Ar → Ar-N=N-Ar

A variety of reducing agents can be employed to achieve these transformations. For instance, treatment of aromatic nitro compounds with metal hydrides can afford good yields of azo compounds. wikipedia.org The selective reduction to azoxy compounds is often more challenging but can be achieved under specific conditions, such as through visible light irradiation in the presence of supported silver-copper (B78288) alloy nanoparticles. rsc.org Electrochemical methods also offer a high degree of control over the reduction process, allowing for the selective synthesis of azoxy and azo compounds by tuning the applied potential. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds to Azoxy and Azo Derivatives

| Reagent/Method | Primary Product(s) | Reference(s) |

| Metal Hydrides (e.g., LiAlH₄) | Azo compounds | wikipedia.orgcommonorganicchemistry.com |

| Zinc dust and NaOH | Azobenzene | wikipedia.org |

| Supported Ag-Cu alloy nanoparticles with visible light | Azoxy compounds | rsc.org |

| Electrochemical reduction | Azoxy or Azo compounds (potential-dependent) | nih.gov |

| Hydrazine with Raney Nickel | Hydroxylamines (precursors to azoxy) | wikipedia.org |

Degradation Mechanisms in Controlled Laboratory Environments

The stability of this compound can be compromised under various environmental conditions, leading to its degradation. Understanding these degradation pathways is crucial for assessing its environmental fate and for developing remediation strategies.

Aromatic nitro compounds are known to undergo photolytic degradation upon exposure to UV or visible light. The process is often initiated by the photoexcitation of the nitro group. For nitroaromatic compounds in aqueous solutions, the UV/H₂O₂ process is an effective degradation method. rsc.orgnih.gov This advanced oxidation process generates highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring, leading to its hydroxylation and eventual mineralization. rsc.org

The photolysis of nitrate (B79036) esters can also lead to the formation of nitro and nitroso derivatives of other aromatic compounds present in the solution, suggesting complex reaction pathways involving radical intermediates. researchgate.net In the case of this compound, photolytic cleavage of the ester bond is also a plausible degradation pathway, which would lead to the formation of 4-nitrobenzoic acid and other derivatives.

The thermal decomposition of nitroaromatic compounds has been extensively studied, particularly in the context of energetic materials. dtic.milacs.org The primary decomposition pathways for many nitroaromatic compounds at high temperatures involve the cleavage of the C-NO₂ bond, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂). dtic.milkaust.edu.sa Another possible pathway is the isomerization of the nitro group to a nitrite, followed by the cleavage of the O-NO bond. dtic.mil

For this compound, thermal decomposition would likely initiate at the C-NO₂ bonds. The presence of the ester groups adds further complexity, as these can also undergo thermal cleavage. Volatile by-products would be expected to include CO₂, CO, NO₂, and various organic fragments.

The electron-withdrawing nature of the nitro group makes the aromatic rings of this compound resistant to oxidative degradation. nih.gov However, under strong oxidizing conditions, such as in the presence of hydroxyl radicals, degradation can occur. rsc.orgnih.gov The reaction with hydroxyl radicals typically proceeds via addition to the aromatic ring, forming hydroxylated intermediates. These intermediates can then undergo further oxidation, leading to ring cleavage and the formation of smaller organic acids and eventually mineralization to CO₂ and H₂O. nih.gov The degradation of nitroaromatic compounds is often a key area of research in environmental remediation. cswab.orgnih.gov

Functional Group Interconversions and Derivatization Strategies

The nitro groups of this compound are versatile functional handles that can be converted into a variety of other moieties, enabling the synthesis of a wide range of derivatives with different electronic properties.

One of the most common and synthetically useful transformations of aromatic nitro groups is their reduction to amines (NH₂). masterorganicchemistry.comacs.org This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com A wide array of reagents can accomplish this transformation, including catalytic hydrogenation (e.g., using Pd/C and H₂) and metals in acidic media (e.g., Fe, Sn, or Zn with HCl). commonorganicchemistry.commasterorganicchemistry.com

The resulting amino groups can then be further modified. For example, they can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction), including halogens, cyano, and hydroxyl groups. The amino group can also be acylated to form amides, which are still electron-donating but less so than the free amine. masterorganicchemistry.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent | Conditions | Advantages/Disadvantages | Reference(s) |

| H₂/Pd/C | Catalytic | High yield, but can also reduce other functional groups. | commonorganicchemistry.com |

| Fe/HCl | Acidic | Mild, tolerates some other reducible groups. | masterorganicchemistry.com |

| SnCl₂ | Acidic | Mild, good for selective reductions. | commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous | Can be used for selective reductions. | wikipedia.org |

Reactivity of the Ethylene (B1197577) Glycol Linker in Subsequent Transformations

The ethylene glycol linker in this compound, formally an ethylene glycol diester, exhibits a range of potential chemical transformations. The reactivity of this central bridge is largely predicated on the stability of the two ester linkages that connect it to the 4-nitrobenzoyl moieties. Many reactions that target the ethylene glycol unit itself would first require the cleavage of these ester bonds to unmask the underlying diol structure. However, certain transformations can occur while the linker is still intact.

The primary modes of reactivity concerning the ethylene glycol linker can be categorized as follows: hydrolysis of the ester linkages, cleavage of the C-O bonds of the linker, and oxidation of the ethylene carbons. The susceptibility of the molecule to these transformations is influenced by the strong electron-withdrawing nature of the two 4-nitrophenyl groups, which significantly impacts the electrophilicity of the carbonyl carbons in the ester groups.

Hydrolytic Cleavage of the Ester Linkages

The most common transformation involving the ethylene glycol linker is the hydrolysis of the ester bonds. This reaction can be catalyzed by either acid or base and results in the liberation of ethylene glycol and two equivalents of 4-nitrobenzoic acid.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield 4-nitrobenzoic acid and an ethylene glycol monoester anion. A second hydrolysis step then cleaves the remaining ester bond to yield ethylene glycol. The presence of the electron-withdrawing nitro group on the benzene ring makes the carbonyl carbon more susceptible to nucleophilic attack, thus facilitating this reaction.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-O bond and the formation of 4-nitrobenzoic acid and ethylene glycol.

| Condition | Reagents | Products | Mechanism |

| Basic Hydrolysis | NaOH, H₂O | Ethylene glycol, Sodium 4-nitrobenzoate | Nucleophilic Acyl Substitution |

| Acidic Hydrolysis | H₃O⁺ (e.g., HCl/H₂O) | Ethylene glycol, 4-Nitrobenzoic acid | Acid-Catalyzed Nucleophilic Acyl Substitution |

Cleavage of the Ethylene Glycol C-O Bonds

Cleavage of the C-O bonds within the ethylene glycol linker itself is a more challenging transformation and typically requires harsh reaction conditions. Such reactions are more characteristic of ethers rather than esters. However, under forcing acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), cleavage of these bonds can be envisaged, likely occurring after the initial hydrolysis of the ester linkages.

Once ethylene glycol is formed from hydrolysis, it can react with strong acids. For instance, reaction with HI or HBr can lead to the formation of haloethanols and subsequently 1,2-dihaloethanes via SN2 reactions.

Hypothetical Reaction Pathway for C-O Bond Cleavage:

Ester Hydrolysis: this compound + 2 H₂O → HOCH₂CH₂OH + 2 HOOC-C₆H₄-NO₂

Reaction with HX: HOCH₂CH₂OH + 2 HX → XCH₂CH₂X + 2 H₂O (where X = Br, I)

Oxidative Cleavage of the Ethylene Glycol Linker

The carbon-carbon bond of the ethylene glycol linker is susceptible to oxidative cleavage, but this reactivity is contingent on the prior hydrolysis of the ester groups to expose the vicinal diol functionality. Once ethylene glycol is liberated, it can be readily cleaved by specific oxidizing agents.

A prominent example is the Malaprade reaction, which employs periodic acid (HIO₄) or a salt such as sodium periodate (B1199274) (NaIO₄). This reaction is highly specific for 1,2-diols and proceeds through a cyclic periodate ester intermediate. The cleavage of the C-C bond results in the formation of two molecules of formaldehyde (B43269).

Another reagent capable of cleaving glycols is lead tetraacetate (Pb(OAc)₄), in a process known as the Criegee oxidation. Similar to the Malaprade reaction, it is effective for cleaving vicinal diols and would also yield formaldehyde from the ethylene glycol linker after its release from the parent molecule.

| Oxidizing Agent | Reaction Name | Products from Ethylene Glycol |

| Periodic acid (HIO₄) | Malaprade Reaction | Formaldehyde (2 equivalents) |

| Lead tetraacetate (Pb(OAc)₄) | Criegee Oxidation | Formaldehyde (2 equivalents) |

It is important to note that direct oxidative cleavage of the intact diester is unlikely under these conditions, as the formation of the cyclic intermediate required for these reactions is blocked by the 4-nitrobenzoyl groups.

Advanced Spectroscopic Characterization Techniques in Research on 2 4 Nitrobenzoyl Oxyethyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. Due to the molecular symmetry of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate (B1230335), its proton (¹H) and carbon-¹³ (¹³C) NMR spectra are relatively simple. The ethylene (B1197577) bridge protons would appear as a singlet, and the aromatic protons would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the adjacent aromatic protons on the nitrobenzoyl groups, confirming their ortho relationship. It would not show correlations for the ethylene bridge protons as they are chemically equivalent and appear as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is essential for definitively assigning the carbon signals for the ethylene bridge and the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's preferred conformation in solution. For a flexible molecule like this, NOESY could reveal through-space interactions between the ethylene bridge protons and the protons of the aromatic rings, providing insight into its three-dimensional arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate (in CDCl₃) This table presents theoretical data based on typical chemical shifts for the constituent functional groups.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 1 | - | ~164.0 | H-3 → C-1; H-4 → C-1 |

| 2 | - | ~135.0 | H-3 → C-2; H-4 → C-2 |

| 3 | ~8.30 (d) | ~131.0 | H-3 → C-1; H-3 → C-2; H-3 → C-5 |

| 4 | ~8.15 (d) | ~123.5 | H-4 → C-1; H-4 → C-2; H-4 → C-5 |

| 5 | - | ~151.0 | H-3 → C-5; H-4 → C-5 |

Solid-State NMR (ssNMR) provides valuable information about the structure and packing of molecules in the solid phase. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and conformation.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) states and quantify the amount of each phase in a bulk sample.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide insights into intermolecular distances and packing arrangements, including potential π-π stacking interactions between the nitroaromatic rings. researchgate.net

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. The central ethylene bridge of this compound has rotational freedom around the C-O and C-C bonds. While rotation is likely fast at room temperature, variable-temperature (VT) NMR studies could potentially reveal information about the energy barriers to rotation. If the rotation were to become slow on the NMR timescale at low temperatures, the single peak for the ethylene protons could broaden and potentially split into a more complex pattern, allowing for the calculation of the rotational energy barrier.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying functional groups and confirming the presence of key structural features.

The IR and Raman spectra of this compound would be dominated by vibrations from the nitro groups, the ester carbonyl groups, and the aromatic rings.

Nitro Group (NO₂): Strong, characteristic bands for the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the NO₂ group are expected in the IR spectrum. scirp.org

Ester Group (C=O): A strong absorption band corresponding to the C=O stretch of the ester functional group would appear around 1720-1730 cm⁻¹.

C-O Stretching: Vibrations associated with the C-O single bonds of the ester group would be visible in the 1300-1100 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C ring stretching modes occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

Table 2: Predicted Assignments of Major Vibrational Modes for this compound This table presents theoretical data based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Medium |

| ~2980 | Aliphatic C-H Stretch | Medium-Weak |

| ~1725 | Ester C=O Stretch | Strong |

| ~1605 | Aromatic C=C Stretch | Medium |

| ~1530 | Asymmetric NO₂ Stretch | Strong |

| ~1350 | Symmetric NO₂ Stretch | Strong |

| ~1270 | Ester C-O Stretch (Aryl-O) | Strong |

| ~1100 | Ester C-O Stretch (Alkyl-O) | Strong |

| ~850 | C-H Out-of-Plane Bend (para-subst.) | Strong |

In-situ spectroscopy, particularly using fiber-optic coupled FTIR-ATR probes, allows for the real-time monitoring of chemical reactions without the need for sampling. nih.gov This technique could be applied to study the synthesis of this compound, which is typically formed by the esterification of ethylene glycol with 4-nitrobenzoyl chloride.

By monitoring the reaction mixture in real-time, one could:

Track Reactant Consumption: Observe the decrease in the intensity of the vibrational bands corresponding to the reactants (e.g., the O-H stretch of ethylene glycol).

Monitor Product Formation: Follow the increase in the intensity of characteristic product bands (e.g., the ester C=O stretch at ~1725 cm⁻¹).

Identify Intermediates: Potentially detect transient reaction intermediates, providing deeper insight into the reaction mechanism.

Optimize Reaction Conditions: Determine the precise endpoint of the reaction and study the effect of temperature, catalyst, or reactant concentration on the reaction rate, leading to improved process efficiency. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Molecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. The presence of two 4-nitrobenzoate moieties, which contain strong chromophores, makes this compound particularly amenable to UV-Vis analysis. The technique provides valuable insights into electronic transitions, conjugation, and the influence of the molecular environment on the compound's properties.

Investigation of Electronic Absorption Profiles and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its two 4-nitrobenzoate groups. The primary chromophore is the nitrobenzene (B124822) system, where the nitro group (-NO₂) acts as a strong electron-withdrawing group and the benzene ring acts as the π-system. The electronic spectrum of aromatic nitro compounds typically displays strong absorption bands corresponding to π → π* transitions.

For simpler related compounds like ethyl 4-nitrobenzoate, a strong absorption maximum (λmax) is observed around 263-265 nm. rsc.org Similarly, 4-nitrobenzoic acid shows a strong absorption band in the UV region. nist.gov These transitions are characteristic of the substituted benzene ring. In this compound, the presence of two such chromophores, which are electronically isolated by the flexible oxyethyl linkage, would be expected to result in an absorption profile that is approximately the sum of the two individual units. The molar absorptivity (ε) would be roughly double that of a single 4-nitrobenzoate ester, assuming no significant intramolecular interaction between the chromophores.

The key absorption bands arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the 4-nitrobenzoate chromophore, these orbitals are primarily located on the aromatic ring and the nitro group. The intense absorption is characteristic of a charge-transfer character, where electron density moves from the benzene ring towards the nitro group upon photoexcitation.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

|---|---|---|---|

| π → π* | ~265 | ~20,000 - 25,000 | 4-Nitrobenzoate |

Note: The data in this table are estimated based on values reported for similar single-chromophore compounds like ethyl 4-nitrobenzoate. rsc.org

Solvatochromism Studies and Empirical Polarity Scales

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. nih.gov Compounds containing nitroaromatic groups, such as 4-nitroanisole, are frequently used as probes in these studies due to their significant change in dipole moment upon electronic excitation. nih.gov

For this compound, the electronic ground state is less polar than the excited state. In the excited state, there is a more significant separation of charge, with increased electron density on the nitro group. As a result, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential solvation leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax in more polar solvents.

This behavior allows the compound to be used to probe the polarity of its microenvironment and can be correlated with empirical polarity scales like the Kamlet-Taft or Catalán scales. nih.gov By measuring the λmax in a series of solvents with known polarity values, a linear correlation can often be established, providing insight into the solute-solvent interactions.

Table 2: Hypothetical Solvatochromic Shifts for the π → π* Transition of this compound

| Solvent | Polarity (ET(30) Scale) | Expected λmax (nm) | Shift Type |

|---|---|---|---|

| Hexane | 31.0 | ~265 | - |

| Dichloromethane | 40.7 | ~272 | Bathochromic |

| Acetonitrile (B52724) | 45.6 | ~278 | Bathochromic |

| Ethanol (B145695) | 51.9 | ~280 | Bathochromic |

| Water | 63.1 | ~285 | Bathochromic |

Note: The λmax values are illustrative, demonstrating the expected trend of a bathochromic shift with increasing solvent polarity.

Time-Resolved UV-Vis Spectroscopy for Photophysical Processes

Time-resolved UV-Vis spectroscopy is a powerful technique used to study the transient species and reaction dynamics that occur after a molecule is excited by a pulse of light. fu-berlin.de For a molecule like this compound, this method can elucidate the fate of the molecule after absorbing a UV photon.

Upon excitation with a laser pulse (pump pulse), the molecule is promoted to an excited singlet state (S₁). From here, several processes can occur on timescales ranging from femtoseconds to microseconds. acs.org These processes can be monitored by a second, broad-spectrum light pulse (probe pulse) that measures the transient absorption spectrum at various time delays after the initial excitation. acs.org

For nitroaromatic compounds, the typical photophysical pathways include:

Intersystem Crossing (ISC): The excited singlet state can rapidly convert to an excited triplet state (T₁). This process is often efficient in nitroaromatic compounds.

Internal Conversion (IC): The molecule can return to the ground state non-radiatively, dissipating the energy as heat.

Fluorescence: The molecule can return to the ground state by emitting a photon, although fluorescence quantum yields for many nitroaromatic compounds are typically low.

Transient absorption spectra would reveal the formation and decay of the excited triplet state, which often has a distinct absorption profile at longer wavelengths compared to the ground state absorption. acs.org By analyzing the kinetics of the rise and decay of these transient signals, the lifetimes of the excited states can be determined, providing a detailed picture of the energy dissipation pathways. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry techniques provide definitive structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

The molecular formula of this compound is C₁₆H₁₂N₂O₉. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the monoisotopic mass of the neutral molecule can be calculated. In techniques like Electrospray Ionization (ESI), the molecule is often observed as an adduct with a cation, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺). HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the calculated value.

Table 3: Calculated Exact Masses for this compound and its Common Adducts

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₆H₁₂N₂O₉ | 376.0543 |

| [M+H]⁺ | C₁₆H₁₃N₂O₉⁺ | 377.0621 |

| [M+Na]⁺ | C₁₆H₁₂N₂O₉Na⁺ | 399.0440 |

| [M+K]⁺ | C₁₆H₁₂N₂O₉K⁺ | 415.0179 |

An experimental HRMS measurement resulting in an m/z value of 399.0445 for the sodium adduct would be within 1.3 ppm of the calculated mass, providing strong evidence for the assigned elemental formula of C₁₆H₁₂N₂O₉. rsc.org

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, a precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

For this compound, the fragmentation is expected to occur at the labile ester linkages and the ethylene glycol bridge. Key fragmentation pathways for esters often involve cleavage of the C-O bond. libretexts.orglibretexts.org For nitroaromatic compounds, characteristic losses of NO, NO₂, and HNO₂ can also be observed. nih.gov

Expected fragmentation pathways for the [M+H]⁺ ion (m/z 377.06) could include:

Loss of a 4-nitrobenzoic acid moiety: Cleavage of an ester C-O bond could lead to the loss of a neutral 4-nitrobenzoic acid molecule (167.02 Da), resulting in a fragment ion.

Formation of the 4-nitrobenzoyl cation: Alpha cleavage next to the carbonyl group could generate the 4-nitrobenzoyl cation (O₂NC₆H₄CO⁺) at m/z 150.01. nih.govnist.gov This is often a very stable and abundant ion in the mass spectra of nitrobenzoates.

Cleavage of the central C-C bond: Fragmentation of the ethyl bridge could occur.

Symmetric cleavage: Cleavage through the central C-O-C linkage of the ethylene glycol unit could produce a protonated 4-nitrobenzoyl vinyl ether fragment.

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 377.1) of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 377.1 | 210.0 | C₇H₅NO₄ (167.1 Da) | [M+H - 4-Nitrobenzoic acid]⁺ |

| 377.1 | 168.0 | C₉H₇NO₅ (209.1 Da) | [4-Nitrobenzoic acid + H]⁺ |

| 377.1 | 150.0 | C₉H₉NO₅ (227.1 Da) | [4-Nitrobenzoyl]⁺ cation |

Note: The m/z values are nominal masses for clarity. The proposed fragments are based on common fragmentation patterns of esters and nitroaromatic compounds. libretexts.orgnist.govyoutube.comchegg.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond traditional mass spectrometry, allowing for the differentiation of isomers and the investigation of molecular conformations.

In hypothetical conformational studies of this compound, IMS-MS could be employed to probe the three-dimensional structure of the molecule in the gas phase. By measuring the drift time of the ionized molecule through a gas-filled chamber, a collision cross-section (CCS) value can be determined. The CCS is a key parameter that reflects the rotational average of the ion's shape. Different conformers of the same molecule, having distinct shapes, would exhibit different drift times and, consequently, different CCS values.

Potential Research Findings and Data Interpretation:

Should such research be conducted, the findings would likely be presented in a data table format, correlating experimentally determined CCS values with computationally modeled structures. Theoretical calculations, such as those based on density functional theory (DFT), would be used to generate a library of potential low-energy conformers of this compound. The calculated CCS values for these theoretical structures would then be compared with the experimental data to identify the most probable gas-phase conformation(s).

Table 1: Hypothetical IMS-MS Data for Conformational Analysis of this compound

| Putative Conformer | Theoretical CCS (Ų) | Experimental CCS (Ų) | Relative Abundance (%) |

|---|---|---|---|

| Conformer A (Folded) | Data not available | Data not available | Data not available |

| Conformer B (Linear) | Data not available | Data not available | Data not available |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy (if chiral derivatives are relevant)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the absolute configuration and secondary structure of chiral compounds. VCD, the infrared analogue of CD, measures the differential absorption of left and right circularly polarized infrared radiation, offering detailed insights into the three-dimensional structure of chiral molecules.

The application of these techniques to this compound is contingent on the existence and study of its chiral derivatives. The parent molecule itself is achiral and therefore would not exhibit a CD or VCD signal. If chiral analogues were to be synthesized, for instance, by introducing a stereocenter into the ethyl linker, CD and VCD spectroscopy would become invaluable tools for their stereochemical characterization.

For a synthesized chiral derivative of this compound, determining its absolute configuration (R or S) would be a critical step. VCD spectroscopy, in conjunction with quantum chemical calculations, is a powerful method for this purpose. The experimental VCD spectrum of one enantiomer would be recorded and compared to the theoretically predicted spectra for both the R and S configurations. A match between the experimental and a calculated spectrum would allow for an unambiguous assignment of the absolute configuration.

Table 2: Hypothetical Data for Absolute Configuration Determination of a Chiral Analogue

| Chiral Analogue | Experimental VCD Signatures (cm⁻¹) | Calculated VCD for (R)-enantiomer | Calculated VCD for (S)-enantiomer | Assigned Absolute Configuration |

|---|

Crystallographic and Solid State Investigations of 2 4 Nitrobenzoyl Oxyethyl 4 Nitrobenzoate

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation, Bond Lengths, and Torsion Angles

| Parameter | Expected Range/Value |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-O (ester) Bond Length | ~1.33 - 1.36 Å |

| C-C (aromatic) Bond Length | ~1.37 - 1.40 Å |

| C-N (nitro) Bond Length | ~1.46 - 1.49 Å |

| N-O (nitro) Bond Length | ~1.21 - 1.24 Å |

| Dihedral Angle (Nitro-Benzene) | < 10° |

| Dihedral Angle (Ester-Benzene) | < 15° |

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, Halogen Bonding

The crystal packing of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate (B1230335) would likely be governed by a combination of weak intermolecular forces. Although the molecule lacks traditional hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic and methylene (B1212753) protons as donors and the oxygen atoms of the nitro and carbonyl groups as acceptors are expected to play a significant role in stabilizing the crystal lattice. Furthermore, the electron-deficient nature of the 4-nitrophenyl rings would make them prime candidates for π-stacking interactions with neighboring aromatic rings. The presence of halogen atoms is not a feature of this molecule, therefore, halogen bonding would not be a relevant intermolecular interaction.

Crystal Packing Analysis and Crystal Lattice Energy Calculations

An analysis of the crystal packing would reveal how the individual molecules of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate arrange themselves in the solid state to form a stable, three-dimensional lattice. This arrangement would be a direct consequence of the intermolecular interactions discussed previously. Computational methods, such as those based on atom-atom potentials or more sophisticated quantum mechanical approaches, could be employed to calculate the crystal lattice energy. This value would provide a quantitative measure of the stability of the crystalline structure.

Polymorphism and Crystal Engineering Studies

Identification and Characterization of Different Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules. It is plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure). The identification and characterization of any such polymorphs would require techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, in addition to single-crystal X-ray diffraction for each form.

Strategies for Controlled Crystallization and Crystal Habit Modification

Crystal engineering strategies could be employed to control the crystallization of this compound to obtain desired polymorphic forms or to modify its crystal habit (i.e., the external shape of the crystals). This could involve the use of different solvents, the addition of tailor-made additives that can interact with specific crystal faces, or varying the rate of crystallization. A thorough understanding of the intermolecular interactions in the primary crystal structure would be a prerequisite for the rational design of such strategies.

Solid-State Phase Transitions and Their Characterization

There is no publicly available research detailing any solid-state phase transitions for this compound. Consequently, information regarding the characterization of such transitions is also absent from the scientific record.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Phase Identification, Purity Assessment, and Crystallinity Determination

No PXRD patterns for this compound have been found in the searched literature. This lack of data prevents any discussion on its phase identification, the assessment of its bulk purity, or the determination of its degree of crystallinity using this technique.

In-Situ PXRD Studies of Solid-State Reactions or Phase Changes

In the absence of any identified phase transitions or documented solid-state reactions for this compound, no in-situ PXRD studies have been reported.

Thermal Analysis Techniques (e.g., DSC, TGA) for Solid-State Behavior

Investigation of Melting Behavior and Enthalpies of Fusion

Specific data from Differential Scanning Calorimetry (DSC) concerning the melting point and enthalpy of fusion for this compound are not available in the reviewed sources.

Thermal Stability and Decomposition Onset Temperatures

Detailed Thermogravimetric Analysis (TGA) data, which would provide insights into the thermal stability and the onset temperature of decomposition for this compound, could not be located in published scientific literature.

Glass Transition Phenomena

Following a comprehensive review of available scientific literature, no studies were identified that have investigated the amorphous forms or glass transition phenomena of this compound. Consequently, there is no reported data on its glass transition temperature (Tg), the associated change in heat capacity (ΔCp), or any other related thermodynamic parameters. The preparation of an amorphous state and its subsequent thermal analysis, typically conducted using techniques such as differential scanning calorimetry (DSC), have not been described for this specific compound in the searched scientific databases. Therefore, a detailed discussion and data presentation on this topic are not possible at this time.

Computational and Theoretical Chemistry Studies of 2 4 Nitrobenzoyl Oxyethyl 4 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate (B1230335), DFT calculations offer insights into its molecular geometry, electronic properties, and spectroscopic parameters.

HOMO-LUMO Energy Gaps, Molecular Orbital Analysis, and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate, the HOMO is expected to be localized primarily on the benzene (B151609) rings and the oxygen atoms of the ester groups, while the LUMO would likely be centered on the nitro groups and the carbonyl carbons. The presence of the electron-withdrawing nitro groups would lead to a relatively low LUMO energy and a significant HOMO-LUMO gap, suggesting good electronic stability. Electronic transitions, such as those observed in UV-Vis spectroscopy, are typically from the HOMO to the LUMO.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 2.1 eV |

Note: These values are theoretical predictions based on DFT calculations for similar aromatic nitro compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can accurately predict various spectroscopic parameters. For ¹H and ¹³C NMR spectra, the chemical shifts of the aromatic protons and carbons would be influenced by the strong electron-withdrawing effect of the nitro groups, causing them to appear at higher chemical shifts (downfield). The protons and carbons of the ethyl linker would have chemical shifts typical for such an environment.

Vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra. Key predicted vibrational modes for this compound would include the symmetric and asymmetric stretching of the nitro groups, the carbonyl stretch of the ester groups, and various aromatic C-H and C=C stretching modes.

The theoretical UV-Vis spectrum would likely show strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (ppm) | Aromatic Protons: 8.0-8.5; Ethyl Protons: 4.5-4.8 |

| ¹³C NMR (ppm) | Carbonyl Carbon: ~164; Aromatic Carbons: 120-155 |

| IR (cm⁻¹) | NO₂ stretch: 1520-1540 (asym), 1340-1360 (sym); C=O stretch: 1720-1740 |

| UV-Vis (nm) | λmax ~260-280 |

Note: These are predicted values and may vary depending on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. nih.gov

Exploration of Conformational Landscape in Solution and Solid State

MD simulations of this compound would reveal a complex conformational landscape due to the flexibility of the central ethyl linker. In solution, the molecule would be expected to explore a wide range of conformations, with the two nitrobenzoyl groups adopting various relative orientations. In the solid state, the molecule would be locked into a specific conformation dictated by crystal packing forces. These forces would likely involve intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules.

Prediction of Solvent Effects on Molecular Structure and Dynamics

The choice of solvent can significantly influence the conformation and dynamics of a molecule. MD simulations in different solvent environments (e.g., polar vs. nonpolar) would demonstrate how solvent-solute interactions affect the conformational preferences of this compound. In a polar solvent, conformations that maximize the exposure of the polar nitro and ester groups to the solvent would be favored. Conversely, in a nonpolar solvent, more compact conformations might be preferred to minimize unfavorable interactions. The simulations would also provide information on the solvation shell structure and the dynamics of solvent molecules around the solute.

Simulation of Crystal Packing and Lattice Dynamics

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, electrostatic forces, and hydrogen bonding. For this compound, the presence of polar nitro groups and ester functionalities would be expected to play a dominant role in directing the crystal packing.

Computational simulations of crystal packing for this molecule would typically employ molecular mechanics force fields or more accurate quantum mechanical methods. These simulations can predict the most stable crystal polymorphs and provide insights into the intermolecular interactions that stabilize the crystal lattice. Lattice dynamics calculations, which model the collective vibrations of atoms in the crystal, could further elucidate the stability and physical properties of the solid state, such as its thermal expansion and compressibility. Due to the lack of specific experimental crystallographic data for this compound, a hypothetical packing arrangement based on similar nitrobenzoate compounds might involve π-π stacking of the aromatic rings and dipole-dipole interactions between the nitro groups.

Quantitative Structure-Property Relationship (QSPR) Modeling Efforts

QSPR modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This approach is invaluable for predicting the properties of new or uncharacterized compounds.

To develop a QSPR model for this compound, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. For this particular molecule, descriptors related to the polar surface area (from the nitro and ester groups) and electronic parameters (such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energies) would be particularly relevant.

Once a diverse set of descriptors is generated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model. This model would be trained on a dataset of compounds with known properties that are structurally related to the target molecule.

| Descriptor Type | Examples for this compound | Predicted Property Correlation |

| Topological | Molecular Weight, Wiener Index, Balaban J index | Boiling Point, Molar Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Reactivity, UV-Vis Absorption |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality | Solubility, Crystal Lattice Energy |

A key aspect of QSPR is validating the predictive models against experimental data. For this compound, theoretical parameters derived from quantum chemical calculations could be correlated with experimentally observed properties. For instance, the calculated energy of the LUMO could be correlated with the molecule's susceptibility to nucleophilic attack, a measure of its reactivity. Similarly, the calculated HOMO-LUMO energy gap could be correlated with the wavelength of maximum absorption in its UV-Visible spectrum, providing insights into its photophysical properties. The lack of experimental data for the title compound, however, currently precludes such a direct correlation.

Reaction Pathway Modeling and Transition State Theory

Computational modeling of reaction pathways provides a detailed, atomistic view of how chemical reactions occur. This is particularly useful for understanding reaction mechanisms and predicting reactivity.

The formation (esterification) and cleavage (hydrolysis) of the ester bonds in this compound are fundamental reactions that can be modeled computationally. The Fischer esterification, for example, proceeds through a series of protonation, nucleophilic attack, and dehydration steps. masterorganicchemistry.commasterorganicchemistry.com Computational modeling of this process would involve locating the transition state structures for each elementary step and calculating the corresponding activation energies.

Similarly, the hydrolysis of this ester can occur under acidic or basic conditions. semanticscholar.orgresearchgate.net Alkaline hydrolysis, for instance, typically involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Computational studies can map out the potential energy surface for this reaction, identifying the intermediates and transition states, and thereby elucidating the detailed mechanism.

By applying transition state theory to the computationally determined reaction pathways, key kinetic parameters can be predicted. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a critical determinant of the reaction rate. For this compound, computational methods could predict the activation energies for various potential transformations, such as its hydrolysis or reactions involving the nitro groups.

Furthermore, if there are multiple possible reaction pathways, computational modeling can predict the selectivity of a reaction by comparing the activation energies of the competing pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

| Reaction Type | Key Computational Insights | Predicted Parameters |

| Esterification | Identification of tetrahedral intermediate, role of acid catalyst | Activation energy, reaction rate constant |

| Hydrolysis (Alkaline) | Mechanism of nucleophilic attack, stability of intermediates | Free energy profile, product distribution |

| Nitration/Reduction | Effect of existing substituents on regioselectivity | Transition state geometries, activation barriers |

Advanced Quantum Chemical Methods

To achieve a deep and accurate understanding of the electronic structure, reactivity, and photophysical properties of a molecule like this compound, computational chemists employ a range of sophisticated quantum chemical methods that go beyond more approximate techniques. These advanced methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons, a factor that is crucial for quantitative accuracy.

Coupled-Cluster and Post-Hartree-Fock Methods for High-Accuracy Calculations

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that systematically improve upon the foundational Hartree-Fock theory. uba.ar The Hartree-Fock method approximates the electron-electron repulsion by considering each electron in the average field of all other electrons, thereby neglecting the instantaneous correlations in their motions. epfl.chyoutube.com For many chemical systems, especially those where electron correlation plays a significant role, this approximation is insufficient for achieving high accuracy. epfl.ch Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled-Cluster (CC) theory, explicitly include electron correlation to provide a more accurate description of the molecular system. uba.argithub.io

Coupled-Cluster (CC) theory is widely regarded as one of the most accurate and reliable methods for calculating the ground-state energies and properties of small to medium-sized molecules. aps.org The method is based on an exponential wave function ansatz, which ensures that the calculated energy is size-consistent, a critical feature for accurate chemical predictions. The accuracy of CC calculations can be systematically improved by including higher-order excitations in the cluster operator. For instance, the CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to yield results that are typically within 1-2 kcal/mol of experimental values for energies.

Were these methods applied to this compound, they could provide highly accurate predictions of its:

Ground-state geometry: Precise bond lengths, bond angles, and dihedral angles.

Vibrational frequencies: For comparison with experimental infrared and Raman spectroscopy.

Thermochemical properties: Such as heats of formation and reaction energies.

Intermolecular interaction energies: Crucial for understanding its behavior in condensed phases.

Table 1: Hypothetical Application of Post-Hartree-Fock Methods to this compound

| Property | Method | Potential Information Gained |

| Optimized Geometry | CCSD(T) | Highly accurate bond lengths and angles, providing a benchmark structure. |

| Electronic Energy | CCSD(T) | A very accurate total electronic energy, useful for thermochemical calculations. |

| Dipole Moment | MP2, CCSD | An accurate measure of the molecule's polarity. |

| Vibrational Spectra | MP2 | Prediction of fundamental vibrational frequencies to aid in spectral assignment. |

This table is illustrative of the potential data that could be generated and does not represent actual calculated values.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photochemistry